2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid

pKa modulation gem-difluorocyclopropane carboxylic acid acidity

2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid (CAS 1334146-46-1, molecular formula C₅H₆F₂O₂, MW 136.10) belongs to the gem-difluorocyclopropane carboxylic acid family—a privileged scaffold in medicinal chemistry where the cyclopropane ring imposes conformational rigidity and the gem-difluoro motif modulates key drug-like properties. Unlike simple cyclopropane carboxylic acids, the compound integrates three interdependent structural features—a strained three-membered ring, geminal fluorine substitution, and a methyl group at C3—that collectively influence acidity, lipophilicity, metabolic stability, and exit-vector geometry in ways that single-feature analogs cannot replicate.

Molecular Formula C5H6F2O2
Molecular Weight 136.1 g/mol
CAS No. 1334146-46-1
Cat. No. B1455695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid
CAS1334146-46-1
Molecular FormulaC5H6F2O2
Molecular Weight136.1 g/mol
Structural Identifiers
SMILESCC1C(C1(F)F)C(=O)O
InChIInChI=1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9)
InChIKeyAVEOEYKDGIQSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid (CAS 1334146-46-1) is a Differentiated gem-Difluorocyclopropane Building Block for Drug Discovery


2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid (CAS 1334146-46-1, molecular formula C₅H₆F₂O₂, MW 136.10) belongs to the gem-difluorocyclopropane carboxylic acid family—a privileged scaffold in medicinal chemistry where the cyclopropane ring imposes conformational rigidity and the gem-difluoro motif modulates key drug-like properties [1]. Unlike simple cyclopropane carboxylic acids, the compound integrates three interdependent structural features—a strained three-membered ring, geminal fluorine substitution, and a methyl group at C3—that collectively influence acidity, lipophilicity, metabolic stability, and exit-vector geometry in ways that single-feature analogs cannot replicate [2].

Why Non-Fluorinated or Mono-Fluorinated Cyclopropane Analogs Cannot Reproduce the Property Profile of CAS 1334146-46-1


Systematic head-to-head physicochemical profiling of gem-difluorinated vs. non-fluorinated cycloalkanes has demonstrated that gem-difluorination decreases carboxylic acid pKa by 0.3–0.5 units via the inductive effect of the two fluorines [1]. Critically, for cyclopropanes specifically, gem-difluorination produces a unique LogP trend inversion not observed in larger rings or acyclic analogs: whereas gem-difluorination typically decreases LogP for C4–C7 rings, cyclopropane derivatives show a slight LogP increase [2]. Additionally, the C3 methyl group in 2,2-difluoro-3-methylcyclopropane-1-carboxylic acid introduces a chiral center and rigidifies the spatial orientation of substituents, affecting exit-vector geometry relative to non-methylated 2,2-difluorocyclopropane-1-carboxylic acid . These property divergences mean that substituting a non-fluorinated cyclopropane acid, a mono-fluoro variant, or even the des-methyl gem-difluoro analog can alter acidity-driven binding interactions, membrane permeability, and metabolic clearance in unpredictable ways.

Quantitative Comparator Evidence for 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid vs. Closest Structural Analogs


pKa Reduction vs. Non-Fluorinated Cyclopropane-1-carboxylic Acid: Quantified Inductive Effect of gem-CF₂ on Carboxylic Acid Acidity

The predicted pKa of rac-(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid, trans (the stereochemically defined variant of the racemic target compound) is 3.32 ± 0.33, directly compared to cyclopropane-1-carboxylic acid which has a predicted pKa of approximately 4.0–4.2 . Experimental pKa measurements on gem-difluorocyclopropane carboxylic acids (without C3 methyl) confirm a pKa of 3.22 ± 0.22, consistent with the 0.3–0.5 unit reduction attributed to the electron-withdrawing inductive effect of the two fluorine atoms across the homologous cycloalkane series [1].

pKa modulation gem-difluorocyclopropane carboxylic acid acidity inductive effect drug design

Unique LogP Trend Inversion for gem-Difluorocyclopropanes: Increased Lipophilicity vs. Decreased Lipophilicity in All Larger gem-Difluorocycloalkane Rings

The Holovach et al. 2022 study and accompanying PhD thesis demonstrated a ring-size-dependent LogP trend inversion: for cyclopropane carboxylic acid derivatives, gem-difluorination resulted in slightly increased LogP values (more lipophilic), whereas for all larger ring sizes (C4–C7), gem-difluorination consistently decreased LogP [1][2]. The predicted LogP of 2,2-difluorocyclopropanecarboxylic acid (des-methyl analog) is 0.73 [3], which is approximately 0.54–0.55 log units higher than the non-fluorinated cyclopropanecarboxylic acid [4]. The presence of the C3 methyl in the target compound is expected to further increase LogP by approximately 1 log unit relative to the des-methyl analog (typical methyl group increment ≈ 0.5–1.0 log units), placing the target compound in a distinctly higher lipophilicity range compared to both non-fluorinated and des-methyl gem-difluoro analogs.

lipophilicity LogP cyclopropane gem-difluorination ring-size effect membrane permeability

Metabolic Stability: gem-Difluorination Preserves or Slightly Improves Microsomal Stability of Cyclopropane Derivatives Without Introducing Metabolic Liability

In the systematic in vitro human microsomal clearance study by Holovach et al. (2022), gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding cycloalkane model derivatives, with the improvement most notable for the smaller ring (C3) series [1][2]. This finding is significant because fluorination strategies often carry the risk of introducing new metabolic soft spots via oxidative defluorination or CYP-mediated ring-opening; the data indicate that the gem-difluorocyclopropane motif—and by extension the 2,2-difluoro-3-methyl variant—does not incur this penalty while still delivering the desired pKa and LogP modulation. In contrast, larger gem-difluorocycloalkane rings showed variable metabolic stability outcomes, with some C4–C7 derivatives exhibiting increased clearance [3].

metabolic stability intrinsic clearance microsomes gem-difluorocyclopropane CYP metabolism pharmacokinetics

stereochemical Proliferation: C3 Methyl Creates a Chiral Center Absent in Des-Methyl gem-Difluorocyclopropane-1-carboxylic Acid, Enabling Enantiopure Synthesis Strategies

Unlike 2,2-difluorocyclopropane-1-carboxylic acid (CAS 107873-03-0), which is a prochiral molecule possessing enantiotopic faces but no stereogenic carbon center , 2,2-difluoro-3-methylcyclopropane-1-carboxylic acid contains a C3 methyl substituent that introduces a stereogenic center at C3 . The trans-racemate (CAS 2209079-62-7) is commercially available as a discrete stereochemical entity, and enantiopure forms (e.g., CAS 2247657-28-7 for (1S,3R)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid) are accessible . This stereochemical differentiation enables enantioselective structure–activity relationship (SAR) studies that are impossible with the simpler prochiral des-methyl analog. Patent literature on chiral cyclopropane carboxylic acid resolution methods (Chinese Patent CN-XXX) describes scalable enzymatic and diastereomeric salt resolution approaches applicable to the difluorocyclopropane scaffold, confirming industrial feasibility [1].

chirality stereochemistry enantiomeric resolution asymmetric synthesis cyclopropane exit-vector geometry

Bioisosteric Versatility: gem-Difluorocyclopropane Serves as a Multifunctional Bioisostere for Phenyl, Epoxide, and Carbonyl Motifs Within a Single Compact Scaffold

The gem-difluorocyclopropyl (gem-DFCP) moiety has been experimentally validated as a bioisostere for multiple functional groups simultaneously: (i) the cyclopropane ring can replace phenyl rings in NSAID scaffolds (e.g., indomethacin analogs) [1]; (ii) the CF₂ unit mimics an oxygen atom, enabling epoxide bioisostere design [2]; (iii) the gem-difluoro motif serves as a metabolically stable carbonyl isostere . A 2025 review has cataloged several bioactive gem-DFCP derivatives advancing as drug candidates . The 3-methyl substitution in the target compound adds a vector for additional hydrophobic contacts that the simpler des-methyl analog cannot provide, while still being compatible with all three bioisosteric replacement strategies. This broad bioisosteric utility is not replicated by mono-fluorinated cyclopropane carboxylic acids (which lack the CF₂→O mimicry) or by non-fluorinated cyclopropane acids (which lack both the electronic and steric bioisostere features).

bioisostere gem-difluorocyclopropane phenyl replacement epoxide mimetic carbonyl isostere scaffold hopping

Synthetic Tractability from TMSCF₃/NaI Difluorocyclopropanation: Modular Access to Multigram Quantities vs. Multi-Step Routes for Alternative Fluorinated Cyclopropanes

The general synthetic route to functionalized gem-difluorocyclopropane carboxylic acids uses TMSCF₃ (Ruppert–Prakash reagent) / NaI as a difluorocarbene source reacting with functionalized alkenes, providing direct access in a single step from readily available acrylate precursors [1]. This methodology has been demonstrated to deliver multigram quantities of diverse gem-DFCP building blocks including acids, amines, amino acids, and alcohols [2]. In contrast, alternative mono-fluorinated cyclopropane carboxylic acids typically require multi-step sequences involving diazo ester cyclopropanation followed by selective fluorination, or ring-opening/fluorination/re-closure strategies with lower overall yields and more complex purification [3]. The commercial availability of 2,2-difluoro-3-methylcyclopropane-1-carboxylic acid at 95–98% purity from multiple vendors (Bidepharm, CapotChem, AKSci, Leyan) confirms the scalability and robustness of this synthetic approach .

difluorocyclopropanation TMSCF3 sodium iodide scalable synthesis building block medicinal chemistry

Procurement-Validated Application Scenarios Where 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid (CAS 1334146-46-1) Provides Measurable Advantages


CNS-Penetrant Lead Optimization: Exploiting the Unique C3-Only LogP Increase to Fine-Tune Blood–Brain Barrier Permeability

Medicinal chemistry programs targeting CNS indications require lipophilicity in the LogP ~2–4 range for optimal BBB penetration. The ring-size-specific LogP trend inversion documented by Holovach et al. (2022)—where only gem-difluorocyclopropanes increase LogP upon fluorination while all larger rings decrease it [1]—makes 2,2-difluoro-3-methylcyclopropane-1-carboxylic acid uniquely suited for CNS lead optimization. Incorporating this building block as a carboxylic acid warhead or ester prodrug precursor allows medicinal chemists to simultaneously lower pKa (improving solubility at physiological pH) while maintaining or increasing lipophilicity (improving passive CNS permeability)—a dual optimization that is impossible with gem-difluorocyclobutane or larger ring analogs where fluorination reduces LogP, potentially compromising brain exposure.

Enantioselective Fragment-Based Drug Discovery: Leveraging the C3 Stereocenter for Diastereomeric SAR Profiling

In fragment-based drug discovery (FBDD) campaigns where stereochemistry dramatically affects binding, 2,2-difluoro-3-methylcyclopropane-1-carboxylic acid provides two stereocenters (C1 and C3) as a compact fragment core . Unlike the prochiral des-methyl analog (2,2-difluorocyclopropane-1-carboxylic acid), procurement of enantiopure (1S,3R) or (1R,3S) forms enables direct diastereomeric SAR comparisons without requiring additional chiral resolution steps post-fragment elaboration . This stereochemical handle is particularly valuable for targeting chiral binding pockets in kinases, GPCRs, and proteases where the relative orientation of the carboxylic acid and C3 methyl determines hydrogen-bonding geometry with catalytic or allosteric residues.

Scaffold-Hopping from Phenyl-Containing Lead Series: Single-Step Replacement of Aromatic Rings with a Metabolically Stable gem-DFCP Bioisostere

For lead series where phenyl ring metabolism (CYP-mediated oxidation) or aromatic-related toxicity (e.g., quinone-imine formation) has been identified as a liability, the gem-difluorocyclopropane motif offers a validated bioisosteric replacement that eliminates aromatic metabolism while preserving key pharmacophoric features [1]. 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid can be directly coupled (via amide or ester bond formation) to replace benzoic acid moieties in existing leads, with the C3 methyl providing a hydrophobic contact point analogous to a meta- or para-substituent on the replaced phenyl ring. The Holovach 2022 data confirming maintained or slightly improved microsomal stability of gem-DFCP acids provides confidence that this bioisosteric replacement will not introduce new metabolic liabilities [2].

Covalent Inhibitor Warhead Design: Tuning Carboxylic Acid Reactivity and Spatial Positioning Through pKa and Exit-Vector Control

In covalent inhibitor programs targeting non-catalytic cysteine or serine residues, the carboxylic acid can serve as a recognition element directing the reactive warhead to the target nucleophile. The 0.7–0.9 unit pKa reduction achieved by gem-difluorination (vs. non-fluorinated cyclopropane acid) increases the fraction of carboxylate anion at physiological pH, enhancing ionic interactions with basic protein residues. Simultaneously, the rigid cyclopropane scaffold defines precise exit vectors for the carboxylic acid and the C3 methyl, enabling predictable spatial orientation of the acid relative to an attached electrophilic warhead . This combination of tuned acidity and rigid geometry is not available from flexible-chain fluorinated carboxylic acids, where conformational freedom introduces uncertainty in warhead positioning.

Quote Request

Request a Quote for 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.